molecular formula C5H4N2O B089439 4-Methyloxazole-5-carbonitrile CAS No. 1003-52-7

4-Methyloxazole-5-carbonitrile

Cat. No. B089439
CAS RN: 1003-52-7
M. Wt: 108.1 g/mol
InChI Key: JZSLPQXOLZCAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

4-Methyloxazole-5-carbonitrile and its derivatives are typically synthesized through various organic reactions. A notable method involves the nucleophilic ring-opening of oxazolone with different nucleophiles and subsequent cyclization processes. For instance, Misra and Ila (2010) demonstrated the versatility of 4-bis(methylthio)methylene-2-phenyloxazol-5-one as a template for synthesizing various 2-phenyl-3,4-substituted oxazoles (Misra & Ila, 2010).

Molecular Structure Analysis

The molecular structure of 4-Methyloxazole-5-carbonitrile is characterized by its heterocyclic core, which contributes to its reactivity and interaction with other molecules. Research on similar compounds, such as 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile, has provided insights into the structural parameters, spectroscopic properties, and electronic characteristics of these types of molecules (Singh, Singh, & Khurana, 2017).

Chemical Reactions and Properties

4-Methyloxazole-5-carbonitrile undergoes various chemical reactions, forming diverse functional groups and structures. These reactions include cycloadditions, nucleophilic substitutions, and transformations into more complex heterocycles, as explored in the synthesis of phenylselanyl-1H-1,2,3-triazole-4-carbonitriles and their derivatives (Savegnago et al., 2016).

Physical Properties Analysis

The physical properties of 4-Methyloxazole-5-carbonitrile, such as melting and boiling points, solubility, and stability, are influenced by its molecular structure. These properties are crucial in determining the compound's suitability for various applications in synthesis and pharmaceutical development.

Chemical Properties Analysis

4-Methyloxazole-5-carbonitrile's chemical properties, including reactivity with different reagents, stability under various conditions, and its behavior in the presence of catalysts, are essential for its application in organic synthesis. Studies like those conducted by Xu et al. (2017) on the copper(II)-mediated formation of oxazole-4-carbonitrile offer valuable insights into the compound's chemical behavior (Xu et al., 2017).

Scientific Research Applications

  • Synthetic Chemistry and Drug Development :

    • A library of 2-substituted-5-aminooxazole-4-carbonitriles has been synthesized and modified, demonstrating the utility of this compound in creating diverse molecular structures for potential pharmacological applications (Spencer et al., 2012).
    • Novel 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles show promising anticancer activities, indicating their potential in drug development for cancer treatment (Kachaeva et al., 2018).
    • The compound is involved in the synthesis of new ruthenium(II) complexes with potential for DNA interactions and antitumor activity (Đukić et al., 2020).
  • Materials Science and Corrosion Inhibition :

    • Pyranopyrazole derivatives containing 4-methyloxazole-5-carbonitrile have been investigated as corrosion inhibitors for mild steel, highlighting the compound's utility in materials science (Yadav et al., 2016).
  • Antimicrobial and Antiviral Research :

    • Triazenopyrazole derivatives synthesized from 4-methyloxazole-5-carbonitrile showed moderate activity against HIV-1, demonstrating its relevance in antiviral research (Larsen et al., 1999).
    • Novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives have been synthesized and evaluated as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
  • Organic Synthesis and Chemical Transformations :

    • A protocol for synthesizing 5-aryloxazole-4-carbonitrile from acetophenone highlights the role of 4-methyloxazole-5-carbonitrile in organic synthesis (Xu et al., 2017).
    • The compound is utilized in the preparation of substituted 2-aminooxazole-4-carbonitriles, demonstrating its application in producing novel organic compounds (Pascual, 1989).
  • Antioxidant Properties :

    • Phenylselanyl-1H-1,2,3-triazole-4-carbonitriles synthesized from 4-methyloxazole-5-carbonitrile exhibited significant antioxidant effects, indicating potential applications in oxidative stress research (Savegnago et al., 2016).

Safety And Hazards

4-Methyloxazole-5-carbonitrile is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

4-methyl-1,3-oxazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c1-4-5(2-6)8-3-7-4/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSLPQXOLZCAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90143117
Record name 4-Methyloxazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90143117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyloxazole-5-carbonitrile

CAS RN

1003-52-7
Record name 5-Cyano-4-methyloxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyloxazole-5-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyloxazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90143117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyloxazole-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.463
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyloxazole-5-carbonitrile
Reactant of Route 2
4-Methyloxazole-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-Methyloxazole-5-carbonitrile
Reactant of Route 4
4-Methyloxazole-5-carbonitrile
Reactant of Route 5
4-Methyloxazole-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-Methyloxazole-5-carbonitrile

Citations

For This Compound
3
Citations
J Brinkhorst - 2008 - collectionscanada.gc.ca
… Scheme 3.3 Synthesis of vitamin B6 from 4-methyloxazole-5-carbonitrile and (Z)-4,7dihydro-2-propyl-1,3-dioxepine through a hetero Diels-Alder reaction .............. 96 Scheme 3.4 …
Number of citations: 4 www.collectionscanada.gc.ca
MS Shingare, BB Shingate - Handbook on Applications of, 2012 - researchgate.net
Ultrasound can be used in organic reactions since it provides specific activation based on a physical phenomenon called as acoustic cavitation. The chemical consequences of high-…
Number of citations: 7 www.researchgate.net
Z OUYANG, L LI, X GAO, W QU, H WANG, G HAN… - 中国药理学与毒理学杂志, 2013
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.